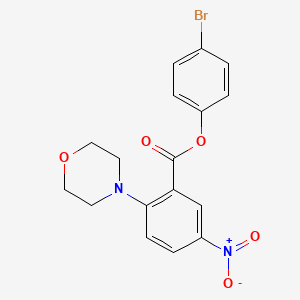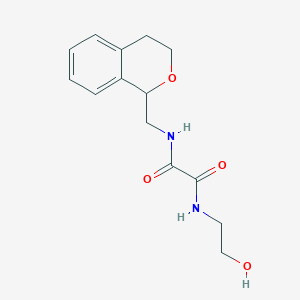![molecular formula C13H13N3O5S B11090563 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(1,1-dimethylethyl)-5-[(5-nitro-2-thienyl)methylene]-](/img/structure/B11090563.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(1,1-dimethylethyl)-5-[(5-nitro-2-thienyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidinetriones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinetrione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the nitrothiophene moiety: This can be done through a condensation reaction with a nitrothiophene aldehyde under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH)
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrimidinetriones.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the pyrimidinetrione core might interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(TERT-BUTYL)-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Lacks the nitro group, which might affect its reactivity and applications.
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Contains a furan ring instead of a thiophene ring, which could influence its chemical properties and biological activity.
Uniqueness
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of both the nitrothiophene moiety and the pyrimidinetrione core, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C13H13N3O5S |
|---|---|
Molekulargewicht |
323.33 g/mol |
IUPAC-Name |
(5E)-1-tert-butyl-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H13N3O5S/c1-13(2,3)15-11(18)8(10(17)14-12(15)19)6-7-4-5-9(22-7)16(20)21/h4-6H,1-3H3,(H,14,17,19)/b8-6+ |
InChI-Schlüssel |
IIQYJSUPWQNWSP-SOFGYWHQSA-N |
Isomerische SMILES |
CC(C)(C)N1C(=O)/C(=C/C2=CC=C(S2)[N+](=O)[O-])/C(=O)NC1=O |
Kanonische SMILES |
CC(C)(C)N1C(=O)C(=CC2=CC=C(S2)[N+](=O)[O-])C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-benzyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090488.png)
![5,5'-biphenyl-4,4'-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one)](/img/structure/B11090489.png)
![3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11090491.png)



![7-(furan-2-yl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11090512.png)

![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11090521.png)
![N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11090522.png)
![N-cyclohexyl-2-{2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11090530.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11090535.png)
![methyl 2-({2-[(dimethylcarbamoyl)amino]-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11090547.png)
